molecular formula C10H20N2O4S B2913009 Tert-butyl N-[(3R,4R)-3-amino-1,1-dioxothian-4-yl]carbamate CAS No. 480450-19-9

Tert-butyl N-[(3R,4R)-3-amino-1,1-dioxothian-4-yl]carbamate

Cat. No.: B2913009
CAS No.: 480450-19-9
M. Wt: 264.34
InChI Key: POPSAHJDHHOFHE-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(3R,4R)-3-amino-1,1-dioxothian-4-yl]carbamate is an organic compound that features a tert-butyl group attached to a carbamate moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the tert-butyl group imparts unique steric and electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,4R)-3-amino-1,1-dioxothian-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor, such as an amino-substituted thiane derivative. The reaction is often carried out under mild conditions, using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.

    Substitution: The amino group in the compound can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Acyl chlorides or alkyl halides are typical reagents used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

Tert-butyl N-[(3R,4R)-3-amino-1,1-dioxothian-4-yl]carbamate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,4R)-3-amino-1,1-dioxothian-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The thiane ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

  • Tert-butyl N-[(3R,4R)-3-hydroxy-4-sulfanylcyclohexyl]carbamate
  • Tert-butyl N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]carbamate hydrochloride
  • Tert-butyl N-[(3R,4R)-3-aminooxan-4-yl]carbamate

Comparison: Tert-butyl N-[(3R,4R)-3-amino-1,1-dioxothian-4-yl]carbamate is unique due to the presence of the thiane ring, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound in various applications.

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-3-amino-1,1-dioxothian-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-8-4-5-17(14,15)6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPSAHJDHHOFHE-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCS(=O)(=O)CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCS(=O)(=O)C[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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